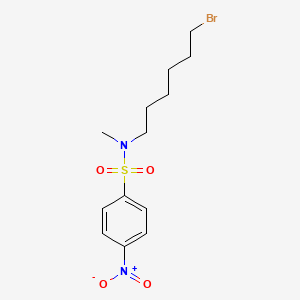
3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester is an organic compound with the molecular formula C11H15ClO4 It is a derivative of cyclopentene, featuring two ester groups and a chlorine atom attached to the cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester can be achieved through several methods. One common approach involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by a reaction with dichlorocarbene . The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the diethyl malonate, facilitating the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted cyclopentene derivatives.
Reduction: Formation of diols or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which may interact with enzymes or receptors in biological systems. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3-cyclopentene-1,1-dicarboxylate: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Cyclopentene-1,1-dicarboxylic acid, diethyl ester: Similar structure but without the chlorine atom, leading to different chemical reactivity.
Uniqueness
The presence of the chlorine atom in 3-Cyclopentene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
575501-25-6 |
|---|---|
Molekularformel |
C11H15ClO4 |
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
diethyl 3-chlorocyclopent-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C11H15ClO4/c1-3-15-9(13)11(10(14)16-4-2)6-5-8(12)7-11/h5H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
GOBXMKQXTWZEJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC=C(C1)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


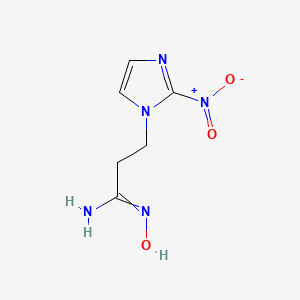
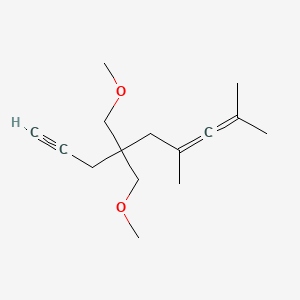

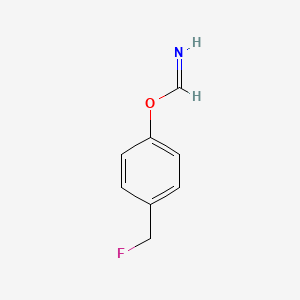
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
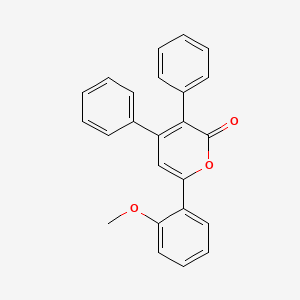
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
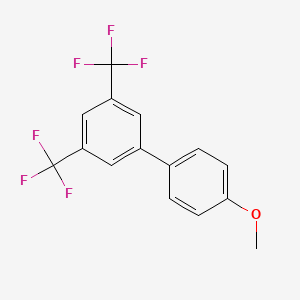
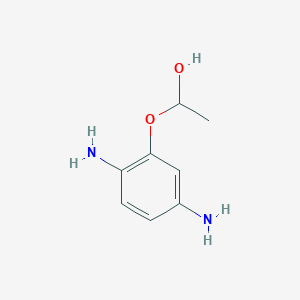
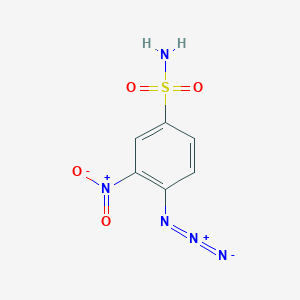


![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
